molecular formula C10H7BrN2O4 B567775 Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate CAS No. 1300026-96-3

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate

Cat. No.: B567775
CAS No.: 1300026-96-3
M. Wt: 299.08
InChI Key: XELIHMNUPKTJHA-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate (CAS: 1300026-96-3) is a nitroaromatic ester with the molecular formula C₁₀H₇BrN₂O₄. Its structure features a bromo-substituted nitrobenzene ring attached to a cyanoacetate group, conferring unique electronic and steric properties. The compound is synthesized via multi-component reactions involving brominated nitrobenzene derivatives and cyanoacetate esters under reflux conditions, typically in polar aprotic solvents like acetone or methanol .

This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science. Its nitro and bromo groups enhance electrophilicity, making it reactive in nucleophilic substitution and cycloaddition reactions, while the cyano group stabilizes intermediates via resonance . Commercial suppliers (e.g., Qtonics, Aladdin) list its purity at ≥98%, with applications in drug discovery and specialty chemical synthesis .

Properties

IUPAC Name

methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELIHMNUPKTJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741530
Record name Methyl (4-bromo-2-nitrophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300026-96-3
Record name Methyl (4-bromo-2-nitrophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate

    Reduction: Hydrogen gas, palladium on carbon

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions

    Carboxylic Acids: From hydrolysis of the ester group

Scientific Research Applications

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate involves its reactive functional groups. The cyano and ester groups can participate in nucleophilic addition and substitution reactions, while the nitro group can undergo reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Applications/Properties References
This compound C₁₀H₇BrN₂O₄ -NO₂, -Br, -CN Drug intermediates, cycloaddition reactions
Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate C₁₀H₆BrClN₂O₄ -NO₂, -Br, -Cl, -CN Enhanced electrophilicity for halogenated drug scaffolds
Methyl 2-(4-bromo-2-nitrophenyl)acetate C₉H₈BrNO₄ -NO₂, -Br, -COOCH₃ Less reactive due to absence of cyano group; used in agrochemicals
Ethyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate C₁₁H₉BrN₂O₄ -NO₂, -Br, -CN, -COOCH₂CH₃ Higher solubility in non-polar solvents
Methyl 3-bromo-2-methyl-5-nitrobenzoate C₉H₈BrNO₄ -NO₂, -Br, -CH₃ Steric hindrance reduces reaction rates

Key Observations:

Cyano Group Impact: The presence of the cyano group in this compound enhances its electrophilicity compared to non-cyano analogues like methyl 2-(4-bromo-2-nitrophenyl)acetate. This makes it more reactive in Knoevenagel condensations and heterocyclic ring-forming reactions .

Halogen Effects: The addition of chlorine in methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate increases its molecular weight and polarizability, improving binding affinity in enzyme inhibition studies .

Ester Chain Length: Ethyl ester derivatives exhibit higher lipid solubility, making them preferable for reactions requiring non-polar solvents, whereas methyl esters are more reactive in polar media .

Stability and Handling

  • Thermal Stability : The nitro and bromo groups make the compound sensitive to heat and light, requiring storage at room temperature in dark conditions .
  • Hazard Profile : Similar to methyl 2-(4-bromo-2-nitrophenyl)acetate, it is harmful if inhaled or ingested, necessitating strict safety protocols .

Biological Activity

Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups:

  • Bromo Group : Enhances reactivity and may influence biological interactions.
  • Nitro Group : Often associated with biological activity, particularly in enzyme inhibition.
  • Cyanoacetate Group : Provides a reactive site for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the cyano and nitro groups can significantly influence its reactivity and binding affinity to various enzymes and receptors, modulating biological pathways. These interactions can lead to effects such as:

  • Enzyme Inhibition : Compounds with nitro groups often exhibit inhibitory effects on enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Some derivatives show potential as antimicrobial agents due to their structural characteristics.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been shown to inhibit certain enzymes that are critical in various metabolic processes. The following table summarizes key findings from recent studies:

Study ReferenceBiological ActivityIC50 Value (μM)Notes
AChE Inhibition3.0Effective against acetylcholinesterase, indicating potential for neuroprotective applications.
MAO-B Inhibition27.0Shows moderate inhibition of monoamine oxidase B, relevant for neurodegenerative diseases.
Antimicrobial ActivityVariesDemonstrated activity against various bacterial strains.

Case Studies

  • Neuroprotective Potential : A study explored the effects of this compound on neuroprotection in models of Alzheimer's disease. The compound showed promising results in inhibiting AChE, which could help in managing symptoms associated with cognitive decline.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against several pathogens, revealing that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

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